molecular formula C18H19ClFNO4S2 B7834375 (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834375
M. Wt: 431.9 g/mol
InChI Key: YDRISKXBXWJBKO-ROUUACIJSA-N
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Description

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features, including a thiolane ring and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 2-(4-chlorophenyl)ethylamine, which is then reacted with other reagents to form the desired thiolane ring structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction pathway chosen.

Scientific Research Applications

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Properties

IUPAC Name

(3S,4R)-N-[2-(4-chlorophenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO4S2/c19-14-3-1-13(2-4-14)9-10-21-17-11-26(22,23)12-18(17)27(24,25)16-7-5-15(20)6-8-16/h1-8,17-18,21H,9-12H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRISKXBXWJBKO-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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